2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide.
Scientific Research Applications
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurological disorders . The pathways involved often include modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridine ring structure but differs in its functional groups and specific applications.
6-Oxo-1,6-dihydropyridazine-3-carboxamide: Another related compound with a pyridazine ring, known for its anti-inflammatory activity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
65190-88-7 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-13-18(23)22(17-11-7-4-8-12-17)15(2)19(14)20(24)21-16-9-5-3-6-10-16/h3-13H,1-2H3,(H,21,24) |
InChI Key |
QXRLWKKTMXUKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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